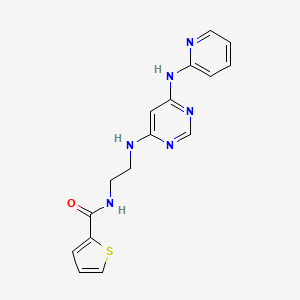

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide

Descripción

N-(2-((6-(Pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with pyridin-2-ylamino and ethylamino-thiophene carboxamide groups. Its structure combines pyrimidine, a six-membered aromatic ring with two nitrogen atoms, and thiophene, a sulfur-containing five-membered heterocycle. This design is common in medicinal chemistry due to the pharmacophoric versatility of pyrimidine and thiophene moieties, which are often employed in kinase inhibitors and antimicrobial agents .

The compound is synthesized via multi-step reactions, including cyclization and alkylation. For instance, analogous thiophene-pyrimidine hybrids are prepared by cyclizing thiocarbamoyl precursors with halogenated reagents (e.g., chloroacetone) in the presence of bases like triethylamine . The ethylamino linker in the target compound likely enhances solubility and binding interactions with biological targets, such as kinases or microbial enzymes .

Propiedades

IUPAC Name |

N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6OS/c23-16(12-4-3-9-24-12)19-8-7-18-14-10-15(21-11-20-14)22-13-5-1-2-6-17-13/h1-6,9-11H,7-8H2,(H,19,23)(H2,17,18,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDTUBDMRXBYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The compound features a unique structure that includes a thiophene ring, a pyrimidine moiety, and a pyridine group. This structural complexity contributes to its diverse biological activities.

- Molecular Formula : C₁₄H₁₈N₄O₁S

- Molecular Weight : 298.39 g/mol

- CAS Number : 147536-97-8

Biological Activity Overview

Research has shown that compounds similar to N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide exhibit a variety of biological activities, including:

-

Anticancer Activity :

- Several studies have demonstrated that pyrimidine derivatives possess significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, compounds with similar structural motifs have been synthesized and tested for their ability to inhibit cell proliferation in these lines, with varying degrees of success depending on the substituents present on the pyrimidine ring .

-

Antimicrobial Properties :

- The compound's potential as an antimicrobial agent has also been explored. In vitro studies have indicated that related pyridine-containing compounds exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting effective antimicrobial properties .

- Enzyme Inhibition :

Case Study 1: Anticancer Activity

A study focused on the synthesis of pyridopyrimidine derivatives highlighted the importance of aromatic substitution on the cytotoxic activity against MCF-7 and HeLa cells. Compounds with chlorophenyl substitutions showed particularly strong activity, suggesting that modifications to the aromatic system can enhance biological efficacy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| K5 | MCF-7 | 5.3 |

| K5 | HeLa | 3.8 |

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of thiazole-containing compounds, which share structural similarities with N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting MIC values as low as 0.22 μg/mL .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 |

| 10 | Escherichia coli | 0.25 |

The mechanisms underlying the biological activities of N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide are still being elucidated but may involve:

- Inhibition of Enzymatic Activity : By binding to active sites on CDKs or other target enzymes, leading to disrupted cell cycle progression.

- Induction of Apoptosis : Some studies suggest that pyrimidine derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Bacterial Cell Walls : The antimicrobial activity may be attributed to interference with bacterial cell wall synthesis or function.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has indicated that compounds similar to N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide exhibit significant anticancer activity. For instance:

- Cytotoxic Activity : Studies have shown that certain pyrimidine derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These compounds often demonstrate low IC50 values, indicating potent cytotoxicity. For example, one study reported IC50 values of 0.54 µM for MCF-7 and 0.24 µM for HepG2, suggesting strong potential for development as anticancer agents .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide | MCF-7 | 0.54 |

| N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide | HepG2 | 0.24 |

Protein Kinase Inhibition

The compound has been identified as a potential inhibitor of various protein kinases, which play crucial roles in cell signaling and proliferation:

- Mechanism of Action : It is suggested that the compound may inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are critical for cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancerous cells .

Therapeutic Implications Beyond Cancer

Beyond its anticancer properties, N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide may have broader therapeutic applications:

- Modulation of Protein Kinase Activity : The compound is being explored for its ability to modulate protein kinase activities in various cellular contexts, potentially impacting diseases characterized by dysregulated kinase activity .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in clinical settings:

- Tyrosine Kinase Inhibitors : A series of studies highlighted the role of thiazolidinone derivatives as effective inhibitors of tyrosine kinases involved in cancer progression. These findings align with the properties exhibited by N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide .

- Cell Cycle Analysis : In experiments involving acute myeloid leukemia cell lines, compounds structurally related to thiophene derivatives demonstrated significant effects on cell cycle progression and apoptosis, reinforcing the therapeutic potential of this chemical class .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related molecules (Table 1):

Key Observations:

- Pyrimidine vs. Thiazole Cores : The target compound’s pyrimidine core (vs. thiazole in ) may confer distinct electronic properties, influencing binding to ATP pockets in kinases.

- Linker Flexibility: The ethylamino linker in the target compound may offer greater conformational flexibility than rigid tetrahydrobenzo[b]thiophene in GDC-0834, affecting pharmacokinetics .

Research Findings and Implications

- Kinase Inhibitor Development: The ethylamino-thiophene carboxamide moiety in the target compound aligns with trends in kinase inhibitor design, where flexible linkers improve binding kinetics .

- SAR Insights: Substituting pyridin-2-ylamino for chlorophenyl groups (as in ) may enhance solubility and reduce toxicity, a critical consideration in drug development .

- Synthetic Challenges : Achieving regioselectivity in pyrimidine alkylation remains a hurdle, as seen in analogues requiring controlled reaction conditions to avoid byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.